Iodoacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81208. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

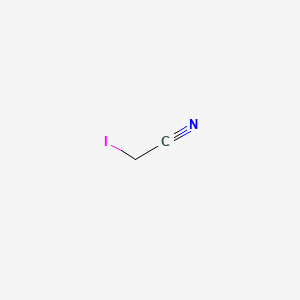

Structure

3D Structure

Properties

IUPAC Name |

2-iodoacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2IN/c3-1-2-4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODKOOOHHCAWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073215 | |

| Record name | Acetonitrile, iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark amber liquid; [MSDSonline] | |

| Record name | Iodoacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

624-75-9 | |

| Record name | Iodoacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodoacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 624-75-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile, iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodoacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iodoacetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXK5ZB5CF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Iodoacetonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetonitrile (ICH₂CN), also known as cyanoiodomethane or cyanomethyl iodide, is a valuable reagent in organic synthesis.[1][2] As a member of the nitrile family, its structure incorporates both a nitrile functional group (-C≡N) and a highly reactive iodine atom.[2] This combination makes it a potent alkylating agent, widely utilized for introducing a cyanomethyl group onto various nucleophiles.[3][4][5] Its applications extend to the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules through reactions such as the Reformatsky and Wittig-type reactions.[4][5] This document provides a comprehensive overview of its chemical properties, structure, synthesis, and key reactions.

Chemical Structure and Identifiers

This compound is a simple organic molecule consisting of a methyl group substituted with both an iodo and a cyano group. The presence of the iodine atom, a good leaving group, makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack.[2]

| Identifier | Value |

| IUPAC Name | 2-iodoacetonitrile[6] |

| CAS Number | 624-75-9[7] |

| Molecular Formula | C₂H₂IN[6][7] |

| SMILES String | C(C#N)I[2][6][7] |

| InChI Key | VODKOOOHHCAWFR-UHFFFAOYSA-N[4][7] |

| Beilstein Number | 1734628[7] |

| EC Number | 210-860-0[7] |

Physicochemical Properties

This compound is a clear red to brown liquid under standard conditions.[3][8] It is sensitive to light and should be stored at low temperatures (2-8°C).[3][7] A summary of its key quantitative properties is presented below.

| Property | Value |

| Molecular Weight | 166.95 g/mol [6][7] |

| Density | 2.307 g/mL at 25°C[3][7] |

| Boiling Point | 182-184 °C at 720 mmHg[3][7] |

| Flash Point | 86°C (187°F) - closed cup[3][7] |

| Refractive Index (n20/D) | 1.574[3][7] |

| Solubility | Soluble in benzene, alcohol, acetone (B3395972), and ether. Slightly soluble in water and chloroform. Insoluble in hexane.[3][4][8] |

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and identification of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR spectroscopy, this compound typically exhibits a singlet corresponding to the two protons of the methylene (B1212753) group (-CH₂-).[9]

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound will show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration.

-

Mass Spectrometry (MS) : Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization.[10]

Synthesis and Reactivity

Synthesis via Finkelstein Reaction

A common and efficient method for synthesizing this compound is the Finkelstein reaction, which involves a halogen exchange.[3][11]

Experimental Protocol:

-

Reactant Preparation : Dissolve sodium iodide (NaI, 4.71 g, 0.031 mmol) in acetone with stirring.[3][11]

-

Reaction Initiation : Add bromoacetonitrile (B46782) (BrCH₂CN, 3.77 g, 0.0314 mmol) dropwise to the acetone solution of sodium iodide.[3][11]

-

Reaction Progression : A precipitate of sodium bromide (NaBr) will form within a few minutes, indicating the progression of the halogen exchange reaction.[3][11]

-

Work-up : Remove the sodium bromide precipitate by filtration.[3][11]

-

Isolation : Evaporate the acetone from the filtrate under vacuum to yield the crude this compound product. This method can achieve a crude yield of up to 100%.[3][11]

Caption: Workflow for the synthesis of this compound via the Finkelstein reaction.

Chemical Reactivity

This compound is a versatile reagent primarily used for its alkylating properties.

-

Alkylation of Nucleophiles : It readily reacts with a wide range of nucleophiles, including amines and alcohols, to introduce the cyanomethyl group (-CH₂CN). This is a fundamental transformation in the synthesis of more complex molecules.[5]

-

Reformatsky and Wittig-Type Reactions : this compound can participate in Reformatsky and Wittig-type reactions with aldehydes, leading to the formation of β-hydroxy nitriles and alkenes, respectively.[3][4][5]

Caption: Key reaction pathways involving this compound as a synthetic reagent.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards : It is harmful if swallowed and causes severe skin burns and eye damage.[3][6][12] It is classified as acutely toxic (oral) and corrosive.[7]

-

Precautionary Measures :

-

Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[7][13]

-

Handle in a well-ventilated area or under a chemical fume hood.[13][14]

-

Keep away from heat, open flames, and other sources of ignition.[13][14]

-

Store in a cool, dry, and light-protected environment, locked up and away from incompatible materials such as bases and reducing agents.[3][4][13]

-

-

First Aid :

-

Skin Contact : Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.[13]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12][13]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[12][13]

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing.[12]

-

Conclusion

This compound is a highly reactive and versatile chemical reagent with significant applications in organic synthesis, particularly as an alkylating agent. Its physicochemical properties, well-defined structure, and predictable reactivity make it an important tool for researchers in chemistry and drug development. Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

References

- 1. This compound 98 624-75-9 [sigmaaldrich.com]

- 2. CAS 624-75-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 624-75-9 [chemicalbook.com]

- 4. This compound, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. Buy this compound | 624-75-9 [smolecule.com]

- 6. This compound | C2H2IN | CID 69356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 98 624-75-9 [sigmaaldrich.com]

- 8. This compound CAS#: 624-75-9 [m.chemicalbook.com]

- 9. This compound(624-75-9) 1H NMR [m.chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Synthesis of Iodoacetonitrile via the Finkelstein Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of iodoacetonitrile, a valuable reagent in organic synthesis, through the Finkelstein reaction. This document details the underlying chemical principles, experimental protocols, and purification techniques, and provides key analytical data for the synthesized product.

Introduction to the Finkelstein Reaction

The Finkelstein reaction is a bimolecular nucleophilic substitution (SN2) reaction that facilitates the conversion of alkyl chlorides or bromides into alkyl iodides.[1][2] The reaction is typically conducted by treating the alkyl halide with a solution of an alkali iodide, most commonly sodium iodide (NaI), in a suitable solvent, such as acetone (B3395972).[1][3]

The success of the Finkelstein reaction is driven by Le Châtelier's principle. While the reaction is an equilibrium process, the low solubility of the resulting sodium chloride (NaCl) or sodium bromide (NaBr) in acetone causes them to precipitate out of the solution, thereby driving the reaction to completion in favor of the desired alkyl iodide.[2][3]

Synthesis of this compound

The synthesis of this compound via the Finkelstein reaction can be effectively achieved starting from either chloroacetonitrile (B46850) or bromoacetonitrile (B46782). The general reaction scheme is presented below:

Caption: General scheme of the Finkelstein reaction for this compound synthesis.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound from bromoacetonitrile have been reported. A representative protocol is outlined below.

Protocol 1: Synthesis from Bromoacetonitrile [4]

-

Reaction Setup: To a stirred solution of sodium iodide (NaI) in acetone, bromoacetonitrile is added dropwise at room temperature.

-

Reaction Progression: The formation of a precipitate (sodium bromide) is typically observed within minutes, indicating the progress of the halogen exchange.

-

Work-up: The precipitated sodium bromide is removed by filtration. The acetone is then removed from the filtrate under reduced pressure to yield the crude this compound.

A similar procedure can be employed using chloroacetonitrile as the starting material, although the reaction may require longer reaction times or gentle heating due to the stronger carbon-chlorine bond compared to the carbon-bromine bond.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for the synthesis of this compound from bromoacetonitrile as described in the literature.

| Starting Material | Reagents & Solvent | Reaction Conditions | Crude Yield (%) | Purified Yield (%) | Reference |

| Bromoacetonitrile | Sodium Iodide, Acetone | Stirring at room temperature | 100 | 53 | [4] |

| Chloroacetonitrile | Sodium Iodide, Acetone | Room temperature or gentle heating | Not specified | Not specified | [2][3] |

Purification of this compound

The crude this compound obtained after the removal of the solvent can be purified by several methods to achieve high purity suitable for subsequent applications.

Flash Column Chromatography

A common and effective method for the purification of this compound is flash column chromatography.[4]

-

Stationary Phase: Silica gel is typically used as the adsorbent.

-

Mobile Phase: A mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (CH3OH) in a 9:1 (v/v) ratio has been reported to be an effective eluent.[4]

Distillation

Distillation under reduced pressure can also be employed for the purification of this compound, particularly for larger scale preparations. Given its boiling point of 182-184 °C at 720 mmHg, vacuum distillation is necessary to prevent decomposition.

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: A logical workflow for the synthesis and purification of this compound.

Spectroscopic Data and Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Technique | Key Data |

| 1H NMR | δ (ppm): 3.55 (s, 2H, -CH2-)[5] |

| IR (Infrared) | ν (cm-1): ~2250 (C≡N stretch), ~1250 (C-I stretch)[6] |

| Mass Spectrometry (MS) | m/z: 167 [M]+, 127 [I]+, 40 [CH2CN]+[7] |

Conclusion

The Finkelstein reaction provides a straightforward and efficient method for the synthesis of this compound from readily available haloacetonitrile precursors. The choice of starting material, either chloro- or bromoacetonitrile, will influence the reaction conditions required. Proper purification, primarily through flash column chromatography or vacuum distillation, is crucial to obtain a high-purity product. The spectroscopic data provided in this guide serves as a reliable reference for the characterization of the final product, ensuring its suitability for use in further research and development applications.

References

- 1. byjus.com [byjus.com]

- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound(624-75-9) 1H NMR [m.chemicalbook.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. This compound | C2H2IN | CID 69356 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of Iodoacetonitrile

This guide provides a comprehensive overview of the key physical properties of iodoacetonitrile (ICH₂CN), specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and standardized methodologies for handling and characterizing this compound.

Quantitative Physical Properties

The physical properties of this compound are critical for its application in chemical synthesis and research. The following table summarizes its boiling point and density based on literature values.

| Physical Property | Value | Conditions | Citations |

| Boiling Point | 182-184 °C | at 720 mmHg | [1][2] |

| Density | 2.307 g/mL | at 25 °C | [1][2][3] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standard laboratory protocols for measuring the boiling point and density of a liquid compound like this compound.

This method, often utilizing a Thiele tube, is a common and reliable technique for determining the boiling point of small quantities of a liquid. The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[4][5]

Apparatus and Materials:

-

Thiele tube or oil bath

-

Thermometer (-10 to 250 °C range)

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heating mantle or Bunsen burner

-

Liquid paraffin (B1166041) or high-boiling silicone oil

-

Stand and clamps

-

This compound sample

Procedure:

-

Sample Preparation: Fill the small test tube with the this compound sample to a depth of approximately 2-3 mL.[5]

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end protruding above the surface.[4]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube filled with paraffin oil, ensuring the heat-transfer liquid is well above the sample level but below the opening of the test tube.[4]

-

Observation: Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[6]

-

Measurement: Turn off the heat source when a steady stream of bubbles is observed. Allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid begins to be drawn up into the capillary tube.[4][6] Record this temperature.

-

Verification: For accuracy, repeat the heating and cooling cycle to obtain a consistent reading.

The density of a substance is its mass per unit volume. For a liquid, this can be determined with high precision using standard laboratory glassware and an analytical balance.

Apparatus and Materials:

-

Analytical balance (readable to at least 0.001 g)

-

Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer for higher accuracy

-

Thermometer

-

This compound sample

Procedure:

-

Measure Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the analytical balance and tare it, or record its mass.[7]

-

Measure Volume of Liquid: Carefully add a specific volume of this compound to the graduated cylinder (e.g., 5.0 mL). Read the volume from the bottom of the meniscus.[7]

-

Measure Mass of Liquid and Cylinder: Place the graduated cylinder containing the liquid onto the balance and record the total mass.[7][8]

-

Calculate Mass of Liquid: Subtract the mass of the empty graduated cylinder from the total mass to determine the mass of the this compound sample.[7]

-

Calculate Density: Use the formula: Density = Mass / Volume .[9]

-

Record Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.

-

Repeat for Accuracy: Perform the measurement at least three times and calculate the average density to ensure precision and minimize experimental error.[7]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

References

- 1. This compound CAS#: 624-75-9 [m.chemicalbook.com]

- 2. This compound | 624-75-9 [chemicalbook.com]

- 3. Jodacetonitril 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. wjec.co.uk [wjec.co.uk]

- 9. homesciencetools.com [homesciencetools.com]

An In-Depth Technical Guide to the Solubility of Iodoacetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetonitrile (ICH₂CN) is a versatile reagent in organic synthesis, primarily utilized for the alkylation of nucleophiles. Its efficacy in synthetic transformations is often contingent on its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a detailed protocol for experimental solubility determination, and illustrates a key synthetic pathway involving this compound. Due to the limited availability of precise quantitative solubility data in published literature, this guide focuses on qualitative solubility and provides the necessary tools for researchers to determine quantitative values in their own laboratory settings.

Physicochemical Properties of this compound

A brief summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₂H₂IN |

| Molecular Weight | 166.95 g/mol [1][2] |

| Appearance | Clear red to brown liquid |

| Density | 2.307 g/mL at 25 °C[2] |

| Boiling Point | 182-184 °C at 720 mmHg[2] |

| Refractive Index | n20/D 1.574[2] |

Qualitative Solubility of this compound

This compound exhibits a range of solubilities in common organic solvents. The available data is qualitative and is summarized in the table below. This information is critical for selecting appropriate solvent systems for reactions and purifications involving this compound.

| Solvent | Solubility |

| Acetone | Soluble |

| Benzene | Soluble |

| Diethyl Ether | Soluble |

| Alcohol (general) | Soluble |

| Chloroform | Slightly Soluble |

| Methanol | Slightly Soluble |

| Water | Slightly Soluble |

| Hexane | Insoluble |

Experimental Protocol for Determination of Solubility

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following is a detailed gravimetric method that can be employed to determine the solubility of this compound in various organic solvents.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps (B75204) or sealed ampoules

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed vials for residue determination

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check for the continued presence of undissolved solute.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibrium temperature) pipette or syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals. This step should be performed quickly to minimize temperature changes and solvent evaporation.

-

-

Gravimetric Analysis:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Evaporate the solvent from the flask under reduced pressure or in a fume hood at a controlled temperature.

-

Once the solvent is completely removed, re-weigh the flask containing the this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask with the residue.

-

The solubility can be expressed in various units:

-

g/100 mL: (mass of residue in g / volume of sample in mL) * 100

-

mol/L: (mass of residue in g / molecular weight of this compound) / volume of sample in L

-

-

Safety Precautions: this compound is toxic and corrosive.[1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Synthesis of this compound via the Finkelstein Reaction

A common and efficient method for the synthesis of this compound is the Finkelstein reaction, which involves a halogen exchange.[3][4][5][6][7] This SN2 reaction is driven to completion by the precipitation of the insoluble sodium salt in acetone.[6]

Caption: Synthesis of this compound via the Finkelstein Reaction.

Mechanism of Action: Alkylation of Nucleophiles

This compound is an effective alkylating agent due to the good leaving group ability of the iodide ion and the electrophilic nature of the adjacent carbon atom. It reacts with nucleophiles via an SN2 mechanism.[8][9][10][11][12]

Caption: General SN2 mechanism for the alkylation of a nucleophile by this compound.

References

- 1. This compound | C2H2IN | CID 69356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 碘乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. prezi.com [prezi.com]

- 4. allaboutchemistry.net [allaboutchemistry.net]

- 5. Finkelstein Reaction [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reaction of Iodoacetonitrile with Cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical mechanism, kinetics, and practical applications of the reaction between iodoacetonitrile and cysteine residues. This compound, and its close analog iodoacetamide (B48618), are powerful alkylating agents widely employed in proteomics and drug development to selectively modify the thiol group of cysteine. This guide will delve into the core principles of this reaction, offering detailed experimental protocols and quantitative data to aid in its effective application.

The Core Reaction Mechanism: S-Alkylation of Cysteine

The reaction between this compound and cysteine is a classic bimolecular nucleophilic substitution (SN2) reaction. The key event is the attack of the nucleophilic thiolate anion of the cysteine side chain on the electrophilic α-carbon of this compound. This concerted step results in the displacement of the iodide leaving group and the formation of a stable thioether bond, yielding S-cyanomethylcysteine.

The reactivity of the cysteine thiol is highly dependent on its protonation state. The deprotonated thiolate form (S-) is a significantly stronger nucleophile than the protonated thiol (SH).[1] Consequently, the reaction rate is highly pH-dependent, with optimal reactivity typically observed at a pH above the pKa of the cysteine thiol group (around 8.5), where a significant population of the reactive thiolate exists.[2]

Below is a diagram illustrating the SN2 reaction mechanism.

Caption: SN2 reaction mechanism of cysteine with this compound.

Quantitative Data: Reaction Kinetics and Specificity

The efficiency of cysteine alkylation is critical for quantitative applications. While specific kinetic data for this compound is less abundant in the literature, extensive studies on the closely related iodoacetamide (IAA) provide a reliable proxy. The reaction is typically pseudo-first-order under conditions where the alkylating agent is in excess.

| Reagent | Reaction Type | Second-Order Rate Constant (k₂) | Optimal pH | Known Side Reactions |

| Iodoacetamide (IAA) | SN2 Alkylation | ~36 M⁻¹min⁻¹[1] | 7.5 - 8.5[2] | Alkylation of Met, Lys, His, N-terminus[2][3] |

| Iodoacetanilide | SN2 Alkylation | ~110 M⁻¹min⁻¹[1] | ~7.0[1] | Not extensively documented, but likely similar to IAA |

| N-Ethylmaleimide (NEM) | Michael Addition | High | ~7.0[2] | Alkylation of Lys, His at alkaline pH; ring hydrolysis[2] |

| Chloroacetamide (CAA) | SN2 Alkylation | Lower than IAA[2] | Alkaline | Fewer off-target reactions than IAA[2] |

Note: The reactivity of this compound is expected to be in a similar range to iodoacetamide. Side reactions, although less frequent than the primary reaction with cysteine, can occur with other nucleophilic amino acid residues, particularly at higher pH values and concentrations. Methionine, lysine, and histidine are the most common off-target residues.[2][3]

Experimental Protocols for Cysteine Alkylation

The following protocols provide a detailed methodology for the alkylation of cysteine residues in protein samples for mass spectrometry-based proteomics. These protocols are adapted from standard procedures for iodoacetamide and are directly applicable to this compound.

In-Solution Alkylation of Proteins

This method is suitable for protein mixtures in solution, such as cell lysates or purified protein samples.

Materials:

-

Protein extract in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)

-

Dithiothreitol (DTT) stock solution (e.g., 200 mM in water)

-

This compound (or Iodoacetamide) stock solution (e.g., 500 mM in buffer)

-

Quenching reagent (e.g., DTT or L-cysteine stock solution)

Procedure:

-

Reduction: Add DTT to the protein sample to a final concentration of 10 mM. Incubate for 1 hour at 56°C to reduce all disulfide bonds.[2]

-

Cooling: Allow the sample to cool to room temperature.

-

Alkylation: Add this compound solution to a final concentration of 20-25 mM (a 2-2.5 fold excess over DTT). Incubate for 30-45 minutes at room temperature in the dark (iodo-compounds are light-sensitive).

-

Quenching: Stop the alkylation reaction by adding DTT to a final concentration of 10 mM.

-

Sample Processing: The protein sample is now ready for downstream processing, such as proteolytic digestion for mass spectrometry analysis.

In-Gel Alkylation of Proteins

This protocol is used for proteins that have been separated by 1D or 2D gel electrophoresis.

Materials:

-

Excised protein band(s) from a Coomassie-stained gel

-

Destaining solution (e.g., 50% acetonitrile (B52724) in 50 mM ammonium bicarbonate)

-

Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate)

-

Alkylation solution (55 mM this compound in 100 mM ammonium bicarbonate)

-

Acetonitrile (ACN)

Procedure:

-

Excision and Destaining: Excise the protein band(s) of interest and cut them into small pieces (~1x1 mm). Destain the gel pieces with the destaining solution until the gel is clear.

-

Dehydration: Dehydrate the gel pieces with 100% ACN for 10-15 minutes and then dry them completely in a vacuum centrifuge.

-

Reduction: Rehydrate the gel pieces in the reduction solution and incubate for 45-60 minutes at 56°C.

-

Alkylation: Remove the reduction solution and add the alkylation solution. Incubate for 30 minutes at room temperature in the dark.[4]

-

Washing: Remove the alkylation solution and wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with ACN.

-

Drying: Dry the gel pieces completely in a vacuum centrifuge before proceeding to in-gel digestion.

Below is a diagram of a typical in-solution proteomics workflow incorporating cysteine alkylation.

Caption: A standard proteomics workflow highlighting the cysteine alkylation step.

Applications in Signaling and Redox Proteomics

The specific and irreversible nature of the cysteine alkylation by this compound makes it an invaluable tool for studying cysteine-based signaling and post-translational modifications (PTMs).

Quantitative Cysteine Reactivity Profiling: this compound-based reagents, often incorporating isotopic labels (e.g., iodoTMT reagents), are used to quantify the reactivity of cysteine residues across the proteome.[5][6] This approach, often termed "quantitative cysteine reactivity profiling" or "isoTOP-ABPP", can reveal changes in protein conformation, ligand binding, or the presence of oxidative PTMs that alter the accessibility or nucleophilicity of specific cysteines.[7]

For example, to study the effects of oxidative stress, a cell lysate can be divided into two samples: a control and one treated with an oxidizing agent. The reactive cysteines in each sample are then labeled with light and heavy isotopic versions of an iodoacetamide-based probe, respectively. By comparing the ratios of the light and heavy probes on each cysteine-containing peptide by mass spectrometry, one can identify which cysteines have been oxidized (and are therefore less reactive to the probe) in the treated sample.

The diagram below illustrates the logical workflow for identifying changes in cysteine oxidation state.

Caption: Workflow for quantitative analysis of cysteine oxidation using isotopic labeling.

This methodology has been instrumental in identifying novel regulatory cysteine residues involved in a myriad of cellular processes, from redox signaling to enzyme catalysis and drug binding. The reaction of this compound with cysteine provides a robust chemical foundation for these powerful proteomic techniques.

References

- 1. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Quantitative Mass-Spectrometry Platform to Monitor Changes in Cysteine Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Iodoacetonitrile

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical intermediates is paramount. Iodoacetonitrile, a valuable building block in organic synthesis, presents significant health and safety risks that necessitate a thorough understanding of its properties and strict adherence to handling protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, incorporating quantitative data, detailed experimental protocols, and a logical workflow for risk management.

Hazard Identification and Classification

This compound is classified as a hazardous substance with acute toxicity, corrosive properties, and is a combustible liquid.[1][2] The following tables summarize its key hazard classifications and physical properties.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Oral Toxicity | 3 | Toxic if swallowed[1][2] |

| Acute Dermal Toxicity | 3 | Toxic in contact with skin[1][2] |

| Acute Inhalation Toxicity | 3 | Toxic if inhaled[1][2] |

| Skin Corrosion/Irritation | 1B / 1 | Causes severe skin burns and eye damage[2][3] |

| Serious Eye Damage/Irritation | 1 | Causes serious eye damage[1][2] |

| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation[1][2] |

| Flammable liquids | 4 | Combustible liquid[1][2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂H₂IN[3] |

| Molecular Weight | 166.95 g/mol [4] |

| Appearance | Pale red-brown to Yellow to Amber to Dark purple clear liquid[2][5] |

| Boiling Point | 182 - 184 °C @ 720 mmHg[2][6] |

| Flash Point | 86 °C / 186.8 °F (closed cup)[2] |

| Density | 2.307 g/mL at 25 °C[6] |

| Refractive Index | n20/D 1.574[6] |

| Storage Temperature | 2-8°C, in a cool and dark place[5] |

Risk Assessment and Control Measures

A thorough risk assessment should be conducted before any work with this compound begins. The following workflow illustrates the logical steps for managing the risks associated with this substance.

Caption: Risk management workflow for this compound.

Table 3: Exposure Controls and Personal Protective Equipment (PPE)

| Control Parameter | Recommended Specification |

| Engineering Controls | Handle in a chemical fume hood.[1] Ensure eyewash stations and safety showers are close to the workstation.[1][2] |

| Eye/Face Protection | Wear chemical safety goggles and a face shield (8-inch minimum). Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2][7] |

| Skin Protection | Wear protective gloves (inspect prior to use), and a flame-retardant antistatic protective clothing.[7] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] |

| Hygiene Measures | Wash hands before breaks and at the end of the workday. Immediately change contaminated clothing.[7] |

Experimental Protocols

Safe Handling and Storage

Objective: To outline the standard operating procedure for the safe handling and storage of this compound to minimize exposure and prevent accidents.

Methodology:

-

Preparation: Before handling, ensure that a current Safety Data Sheet (SDS) is readily available and has been reviewed.[3] Confirm that the chemical fume hood is functioning correctly and that all necessary PPE is available and in good condition.

-

Personal Protective Equipment: Don the appropriate PPE as specified in Table 3, including but not limited to, chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Handling:

-

Storage:

Spill Cleanup Protocol

Objective: To provide a safe and effective procedure for cleaning up spills of this compound.

Methodology:

-

Immediate Actions:

-

Containment:

-

For minor spills, contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, acid binder, universal binder, or sawdust.[1][2] Do not use combustible materials like paper towels as the primary absorbent.

-

Prevent the spill from entering drains.[3]

-

-

Cleanup:

-

Disposal:

-

Dispose of the waste in accordance with local, regional, and national hazardous waste regulations.[1]

-

First-Aid Procedures

Objective: To provide immediate first-aid measures in the event of exposure to this compound.

Methodology:

-

General Advice: In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[3]

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Firefighting and Reactivity

Table 4: Firefighting Measures

| Aspect | Instruction |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] |

| Specific Hazards | Combustible material.[1] Containers may explode when heated.[1][2] Vapors may form explosive mixtures with air. |

| Hazardous Combustion Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen iodide.[1][2] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2][3] |

This compound is stable under normal conditions.[1][2] Hazardous polymerization will not occur.[1][2] Avoid strong reducing agents.[1][2]

Transport Information

Proper shipping and transport of this compound are critical to prevent incidents outside of the laboratory.

Table 5: Transport Regulations

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| DOT | UN3276 | NITRILES, LIQUID, TOXIC, N.O.S. (this compound) | 6.1 | II[2] |

| TDG | UN3276 | NITRILES, LIQUID, TOXIC, N.O.S. | 6.1 | II[2] |

| IATA | UN3276 | NITRILES, LIQUID, TOXIC, N.O.S. | 6.1 | II |

| IMDG/IMO | UN3276 | NITRILES, LIQUID, TOXIC, N.O.S. | 6.1 | II |

This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most recent Safety Data Sheet before working with this or any other hazardous chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | C2H2IN | CID 69356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 624-75-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. This compound 98 624-75-9 [sigmaaldrich.com]

- 7. liverpool.ac.uk [liverpool.ac.uk]

Iodoacetonitrile: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodoacetonitrile (ICH₂CN) is a reactive organic compound utilized in various synthetic chemical processes, including as an alkylating agent in the development of pharmaceutical compounds. Its utility is intrinsically linked to its stability and proper handling. This technical guide provides a comprehensive overview of the stability of this compound and outlines recommended storage and handling conditions to ensure its integrity for research and development applications. The information is compiled from material safety data sheets, supplier recommendations, and general chemical principles.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its stability and reactivity.

| Property | Value |

| Molecular Formula | C₂H₂IN |

| Molecular Weight | 166.95 g/mol |

| Appearance | Clear red to brown liquid |

| Boiling Point | 182-184 °C at 720 mmHg |

| Density | 2.307 g/mL at 25 °C |

| Refractive Index | n20/D 1.574 |

| Flash Point | 86 °C (187 °F)[1] |

| Solubility | Soluble in benzene, alcohol, acetone, and ether. Slightly soluble in water. Insoluble in hexane.[1][2] |

Stability Profile

This compound is a reactive molecule susceptible to degradation under various environmental conditions. Proper storage is crucial to maintain its purity and reactivity.

Thermal Stability

Photostability

This compound is explicitly noted as being light-sensitive[1][2][3]. Exposure to light, particularly UV radiation, can induce decomposition. The carbon-iodine bond is susceptible to photolytic cleavage, which can generate radical species and lead to a variety of degradation products. It is imperative to store this compound in amber or opaque containers to protect it from light.

Aqueous Stability and Hydrolysis

This compound is slightly soluble in water[1][2]. In aqueous solutions, it is susceptible to hydrolysis. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, and the carbon-iodine bond can undergo nucleophilic substitution by water or hydroxide (B78521) ions, especially under neutral to basic conditions, to form hydroxyacetonitrile and iodide ions. The rate of hydrolysis is expected to be dependent on pH and temperature.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on information from multiple chemical suppliers.

| Parameter | Recommendation |

| Temperature | 2-8°C |

| Light | Store in the dark; use amber or opaque containers[1][2] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and air exposure. |

| Container | Tightly sealed, chemically resistant containers. |

Handling and Personal Protective Equipment (PPE)

Due to its reactivity and potential toxicity, appropriate handling procedures and personal protective equipment are essential.

-

Engineering Controls : Handle this compound in a well-ventilated fume hood.

-

Personal Protective Equipment :

-

Eye Protection : Chemical safety goggles or a face shield.

-

Hand Protection : Chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection : Laboratory coat and appropriate protective clothing.

-

Respiratory Protection : If working with larger quantities or in situations where ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors and acid gases may be necessary.

-

Experimental Protocols for Stability Assessment (General Guidance)

While specific, validated stability-indicating analytical methods for this compound are not widely published, a general approach based on standard pharmaceutical practices can be adopted.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

-

Methodology :

-

Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile (B52724), water).

-

Expose the solutions to stress conditions:

-

Acidic Hydrolysis : 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis : 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation : 3% H₂O₂ at room temperature.

-

Thermal Degradation : Heat the solid or a solution at a high temperature (e.g., 80°C).

-

Photodegradation : Expose a solution to UV light (e.g., 254 nm or 365 nm) and visible light.

-

-

Analyze the stressed samples at various time points using a suitable analytical method.

-

Stability-Indicating Analytical Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective technique for monitoring the stability of small organic molecules.

-

Proposed HPLC Method Parameters :

-

Column : C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase : A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 210 nm).

-

Injection Volume : 10 µL.

-

Column Temperature : 30°C.

-

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The goal is to achieve baseline separation of the this compound peak from all potential degradation product peaks.

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

Caption: Workflow for handling and storing this compound.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated. The following diagram illustrates these potential reactions.

Caption: Potential degradation pathways for this compound.

Conclusion

This compound is a valuable but sensitive reagent. Its stability is primarily affected by temperature and light. Strict adherence to the recommended storage conditions of 2-8°C in a dark, dry, and inert environment is critical for maintaining its quality. Researchers and drug development professionals must employ appropriate handling procedures to ensure both the integrity of the compound and personnel safety. While specific degradation kinetics and product profiles are not extensively documented in publicly available literature, understanding its potential degradation pathways allows for the development of robust analytical methods to monitor its stability over time.

References

Potential applications of iodoacetonitrile in organic synthesis

Iodoacetonitrile in Organic Synthesis: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ICH₂CN) is a highly reactive and versatile organic reagent. Characterized by the presence of a nitrile group and a carbon-iodine bond, it serves as a potent electrophile in a variety of chemical transformations. The iodine atom is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack. This enhanced reactivity, compared to its chloro- and bromo- analogs, allows this compound to participate in a diverse range of reactions, establishing it as a valuable building block for introducing the cyanomethyl (-CH₂CN) moiety and for constructing complex molecular architectures, including various heterocycles. This guide provides an in-depth overview of its primary applications, supported by experimental data and protocols.

Core Applications of this compound

The utility of this compound in organic synthesis is centered on its electrophilic nature and its participation in radical processes. The primary applications can be categorized as follows:

-

Alkylation of Nucleophiles (Cyanomethylation)

-

Radical Reactions

-

Reformatsky-Type Reactions

-

Synthesis of Heterocyclic Scaffolds

Alkylation of Nucleophiles

The most prevalent application of this compound is the alkylation of a wide array of nucleophiles. This Sɴ2 reaction provides a direct and efficient method for introducing the cyanomethyl group, a valuable synthon that can be further elaborated into other functional groups such as carboxylic acids, amines, and ketones.

This compound reacts readily with nitrogen, oxygen, sulfur, and carbon nucleophiles.

-

N-Alkylation: Amines, amides, and other nitrogen-containing heterocycles can be effectively alkylated.

-

O-Alkylation: Alcohols and phenols can be converted to their corresponding cyanomethyl ethers, although this application is less common than N-alkylation due to the competitive basicity of alkoxides.

-

S-Alkylation: Thiols and thiophenols are excellent nucleophiles and react efficiently to form cyanomethyl thioethers.[1]

-

C-Alkylation: Soft carbon nucleophiles, such as enolates derived from esters or β-dicarbonyl compounds, can be alkylated to form new carbon-carbon bonds.[1]

Table 1: Selected Examples of Nucleophilic Alkylation Reactions

| Nucleophilic Substrate | Base / Conditions | Solvent | Product | Yield (%) |

| 2,6-Piperidinedimethanol | Triethylamine (Et₃N) | DMF | N,N'-bis(cyanomethyl)-2,6-piperidinedimethanol derivative | 53 |

| Ruthenium-Thiazine-Thione Complex | - | - | S-alkylated Ruthenium Complex | - |

| Methyl Ester Enolate | - | - | α-Cyanomethylated Ester | - |

| Alkynyl-trialkylborate | - | - | γ-Oxo-nitrile (after oxidation) | - |

Radical Reactions

Recent advancements have highlighted the utility of this compound in radical chemistry. The weak C-I bond can be homolytically cleaved under thermal or photochemical conditions to generate the cyanomethyl radical (•CH₂CN), which can participate in various addition reactions.

A key application is the Atom-Transfer Radical Addition (ATRA) to unsaturated systems like alkenes and alkynes.[2] Under visible-light photocatalysis, this compound adds across double or triple bonds. Depending on the substrate, this can lead to either iodoalkylation or hydro-cyanoalkylation products.[2]

Reformatsky-Type Reactions

This compound can be employed in Reformatsky-type reactions, which traditionally involve the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[3] In this variation, this compound reacts with zinc to form an organozinc intermediate, often referred to as a Reformatsky enolate. This nucleophilic species then adds to aldehydes or ketones to produce β-hydroxynitriles after acidic workup. These products are valuable intermediates, as the β-hydroxynitrile moiety can be readily converted to α,β-unsaturated nitriles or other functional groups.

Synthesis of Heterocyclic Scaffolds

This compound is a valuable precursor for the synthesis of nitrogen-containing heterocycles.[1] The typical strategy involves an initial Sɴ2 reaction where this compound alkylates a substrate, introducing the cyanomethyl group. This newly installed group then participates in a subsequent intramolecular cyclization step to form the heterocyclic ring. For example, it has been used in an efficient sequence to prepare 2-(3-pyridyl)maleimide, a compound of interest in medicinal chemistry.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Finkelstein Reaction[4]

This protocol describes the preparation of this compound from bromoacetonitrile.

Materials:

-

Bromoacetonitrile (BrCH₂CN, 3.77 g, 31.4 mmol)

-

Sodium iodide (NaI, 4.71 g, 31.4 mmol)

Procedure:

-

A solution of sodium iodide in acetone is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Bromoacetonitrile is added dropwise to the stirred solution at room temperature.

-

A precipitate of sodium bromide (NaBr) forms within minutes, indicating the halogen exchange has occurred.

-

The reaction mixture is stirred for a designated period (e.g., 1-2 hours) to ensure completion.

-

The precipitated sodium bromide is removed by filtration.

-

The acetone filtrate is concentrated under reduced pressure (in vacuo) to yield the crude product, this compound.

-

The crude yield is typically quantitative (100%).[4] The product is often used directly in subsequent steps without further purification.

Protocol 2: General Procedure for N-Alkylation

This protocol provides a general method for the cyanomethylation of a primary or secondary amine.

Materials:

-

Amine substrate (1.0 eq)

-

This compound (1.1 - 1.5 eq per amine group)

-

Tertiary amine base (e.g., Triethylamine, Et₃N, 1.2 - 2.0 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

Procedure:

-

The amine substrate is dissolved in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).

-

The tertiary amine base is added to the solution.

-

This compound is added, typically dropwise, at room temperature or 0 °C.

-

The reaction is stirred and monitored by an appropriate method (e.g., TLC, LC-MS) until the starting material is consumed. The reaction may require gentle heating depending on the reactivity of the amine.

-

Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to afford the pure N-cyanomethylated product.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.

-

Corrosivity: It causes severe skin burns and eye damage.

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Avoid breathing vapors or mist.

-

Storage: Store in a cool, dry, well-ventilated area, locked up, and away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its high reactivity as an electrophile makes it the reagent of choice for introducing the cyanomethyl group onto a wide range of nucleophiles. Furthermore, its growing application in radical-mediated transformations and its utility as a building block for complex heterocyclic systems underscore its importance. For researchers and drug development professionals, a thorough understanding of the reactivity and handling of this compound opens up efficient synthetic routes to a multitude of valuable chemical entities.

References

Iodoacetonitrile: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of iodoacetonitrile, a versatile reagent in organic synthesis and a potential tool in chemical biology and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and reactivity, particularly with biological nucleophiles.

Core Properties of this compound

This compound (ICH₂CN), also known as cyanoiodomethane, is a valuable building block in organic chemistry. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₂H₂IN | [1][2][3] |

| Molecular Weight | 166.95 g/mol | [3][4][5] |

| CAS Number | 624-75-9 | [1][4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 182-184 °C/720 mmHg (lit.) | [5] |

| Density | 2.307 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.574 (lit.) | [5] |

| Solubility | Soluble in benzene, alcohol, acetone (B3395972), ether. Slightly soluble in water. Insoluble in hexane. | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Finkelstein reaction, which involves a halogen exchange.[1][2]

Experimental Protocol: Finkelstein Reaction

Materials:

-

Bromoacetonitrile (B46782) (BrCH₂CN)

-

Sodium iodide (NaI)

-

Acetone

Procedure:

-

Dissolve sodium iodide (4.71 g, 0.031 mmol) in acetone with stirring.[1][2]

-

Add bromoacetonitrile (3.77 g, 0.0314 mmol) dropwise to the acetone solution.[1][2]

-

Observe the formation of a precipitate (sodium bromide, NaBr) within a few minutes, indicating the progression of the halogen exchange reaction.[1][2]

-

After the reaction is complete, remove the sodium bromide precipitate by filtration.[1][2]

-

Evaporate the acetone from the filtrate under vacuum to yield the crude this compound product. This reaction typically results in a high yield.[1][2]

Reactivity with Thiols: A Gateway to Biological Applications

This compound is a potent electrophile and readily reacts with nucleophiles. Its reactivity with thiol groups, such as those found in the amino acid cysteine, is of particular interest in the context of chemical biology and drug development. This reactivity is analogous to that of iodoacetamide (B48618), a well-established reagent for alkylating cysteine residues in proteins for proteomic studies.[4][6][7]

The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism, where the thiol group of a cysteine residue attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable thioether linkage.[8] This covalent modification can be used to label proteins, inhibit enzyme activity, or probe the role of specific cysteine residues in biological processes.

Experimental Protocol: Alkylation of Protein Thiols

This protocol is adapted from standard procedures for protein alkylation using iodoacetamide and can be applied to investigate the reactivity of this compound.

Materials:

-

Protein sample containing cysteine residues

-

Tris-HCl buffer (pH 8.0)

-

Dithiothreitol (DTT) for reduction of disulfide bonds

-

This compound

-

Quenching reagent (e.g., excess DTT or β-mercaptoethanol)

Procedure:

-

Dissolve the protein sample in Tris-HCl buffer.

-

To reduce disulfide bonds, add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C.

-

Add this compound to a final concentration of 50 mM. The reaction should be performed in the dark to minimize the formation of iodine.

-

Incubate for 1 hour at room temperature.

-

Quench the reaction by adding a quenching reagent to consume any unreacted this compound.

-

The alkylated protein sample can then be analyzed by techniques such as mass spectrometry to identify the modified cysteine residues.

Applications in Drug Development and Research

The ability of this compound to selectively modify cysteine residues makes it a valuable tool for:

-

Target Identification and Validation: Identifying cysteine-containing proteins that are crucial for disease pathways.

-

Covalent Inhibitor Design: Developing drugs that form a permanent covalent bond with their target protein, potentially leading to increased potency and duration of action.

-

Proteomics: Labeling and identifying proteins in complex biological samples.

Recent studies on haloacetonitriles have highlighted that their toxicity is linked to their reactivity with protein thiols.[8] Understanding the specific reaction mechanisms between this compound and biologically relevant thiols, such as glutathione, is crucial for elucidating its potential toxicological profile and for designing safer, more effective therapeutic agents.[8]

This technical guide provides a foundational understanding of this compound for researchers. Further investigation into its biological activities and applications is warranted and holds promise for advancing chemical biology and drug discovery.

References

- 1. This compound | 624-75-9 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. bio-rad.com [bio-rad.com]

- 5. This compound 98 624-75-9 [sigmaaldrich.com]

- 6. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 8. pubs.acs.org [pubs.acs.org]

Iodoacetonitrile suppliers and purchasing options

An in-depth technical guide on the procurement and handling of iodoacetonitrile is crucial for researchers, scientists, and drug development professionals to ensure both safety and experimental success. This guide outlines key considerations for sourcing this chemical, presents a comparative overview of prominent suppliers, and details an experimental protocol for its use in alkylation reactions.

Sourcing and Procurement of this compound

The acquisition of this compound requires careful consideration of supplier reputation, product purity, and available quantities. Researchers should prioritize suppliers with a strong track record in providing high-quality chemical reagents and who offer comprehensive documentation, including Certificates of Analysis (CoA).

A comparative summary of several key suppliers is provided in the table below. This data is intended to be a representative sample and may not be exhaustive. Researchers are encouraged to conduct their own inquiries to identify the most suitable supplier for their specific needs.

| Supplier | Product Number (Example) | Purity | Available Quantities |

| Supplier A | 12345 | >98% | 1g, 5g, 25g |

| Supplier B | 67890 | >99% (GC) | 500mg, 2.5g, 10g |

| Supplier C | ABCDE | >97.0% | 1g, 10g, 50g |

Experimental Protocol: Alkylation of a Thiol with this compound

This section details a general protocol for the S-alkylation of a thiol-containing compound using this compound. This reaction is a common application of this compound in the synthesis of molecules relevant to drug discovery.

Materials:

-

Thiol-containing substrate

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the thiol-containing substrate (1.0 eq) and dissolve it in anhydrous DMF.

-

Base Addition: Add potassium carbonate (1.5 eq) to the solution.

-

Alkylation: While stirring vigorously, add a solution of this compound (1.2 eq) in anhydrous DMF dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved, the following diagrams, created using the DOT language, illustrate a typical procurement workflow and the experimental procedure described above.

Caption: A typical workflow for the procurement of chemical reagents.

Caption: A step-by-step workflow for the alkylation experiment.

Iodoacetonitrile in Chemical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Iodoacetonitrile (ICH₂CN) is a versatile and highly reactive reagent that has carved a significant niche in modern chemical research and drug discovery. Its utility as a potent electrophile and a building block for various molecular scaffolds makes it an invaluable tool for organic chemists and drug development professionals. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and diverse applications, with a focus on detailed experimental protocols and the visualization of key processes.

Core Chemical and Physical Properties

This compound is a light-sensitive, clear red to brown liquid.[1][2] Due to its reactivity, it is typically stored at 2-8°C.[1][3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 624-75-9 | [1][3] |

| Molecular Formula | C₂H₂IN | [1][4] |

| Molecular Weight | 166.95 g/mol | [1][3][4] |

| Boiling Point | 182-184 °C/720 mmHg | [1][2][3] |

| Density | 2.307 g/mL at 25 °C | [1][2][3] |

| Refractive Index (n20/D) | 1.574 | [1][3] |

| Solubility | Soluble in benzene, alcohol, acetone (B3395972), ether. Slightly soluble in water. Insoluble in hexane. | [1][5] |

| Flash Point | 86 °C (187 °F) | [1][3] |

| EINECS Number | 210-860-0 | [3] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Finkelstein reaction, which involves the halogen exchange of a less reactive haloacetonitrile, typically bromoacetonitrile (B46782), with an iodide salt.[1][6]

Detailed Experimental Protocol: Finkelstein Reaction

This protocol details the synthesis of this compound from bromoacetonitrile and sodium iodide.

Materials:

-

Bromoacetonitrile (BrCH₂CN)

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium iodide (1.0 equivalent) in anhydrous acetone.

-

Stir the solution at room temperature.

-

Add bromoacetonitrile (1.05 equivalents) dropwise to the stirred solution of sodium iodide in acetone using a dropping funnel.[1][6]

-

A precipitate of sodium bromide (NaBr) will form within a few minutes, indicating the progression of the halogen exchange reaction.[1][6]

-

Continue stirring the reaction mixture at room temperature for an additional 1-2 hours to ensure complete conversion.

-

After the reaction is complete, remove the sodium bromide precipitate by filtration.[1][6]

-

Wash the precipitate with a small amount of acetone to recover any remaining product.

-

Combine the filtrate and the washings.

-

Remove the acetone from the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.[1][6] The crude product can often be used directly in subsequent reactions or purified further by distillation under reduced pressure. A crude yield of up to 100% has been reported.[6]

Applications in Chemical Research and Drug Development

This compound's reactivity makes it a valuable reagent in a multitude of chemical transformations, particularly in the synthesis of complex molecules and the modification of biomolecules.

Alkylation of Nucleophiles and Cysteine Modification

This compound is a potent alkylating agent, readily reacting with a variety of nucleophiles, including thiols, amines, and carbanions.[5] This reactivity is particularly exploited in proteomics and drug development for the specific modification of cysteine residues in proteins and peptides. The sulfhydryl group of cysteine is a strong nucleophile that readily displaces the iodide from this compound, forming a stable thioether linkage. This modification is crucial for various applications, including:

-

Peptide Mapping and Proteomics: Alkylation of cysteine residues prevents the formation of disulfide bonds and ensures the homogeneity of peptide fragments for mass spectrometry analysis.[7]

-

Bioconjugation: Attaching probes, tags, or other functionalities to proteins via cysteine residues.

-

Enzyme Inhibition: Irreversibly modifying active site cysteines to inhibit enzyme function.

This protocol provides a general procedure for the alkylation of a cysteine-containing peptide with this compound for subsequent LC-MS analysis.

Materials:

-

Cysteine-containing peptide

-

This compound (ICH₂CN)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (if the peptide has disulfide bonds)

-

Ammonium (B1175870) bicarbonate buffer (e.g., 50 mM, pH 8.0)

-

Acetonitrile (B52724) (ACN)

-

Formic acid (FA)

-

LC-MS system

Procedure:

-